Acetyl hexapeptide-37

Description

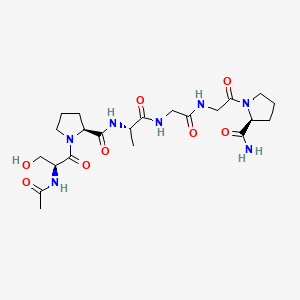

Structure

2D Structure

Properties

Molecular Formula |

C22H35N7O8 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1 |

InChI Key |

WZUFKRTZHLMBTG-TUUVXOQKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Acetyl Hexapeptide 37 Action

Modulation of Aquaporin-3 (AQP3) Expression and Function

Transcriptional Regulation of AQP3 Gene

In vitro studies using human keratinocytes have demonstrated that Acetyl hexapeptide-37 directly influences the genetic expression of AQP3. Research has shown a significant, dose-dependent increase in AQP3 mRNA levels in keratinocytes treated with the peptide. green-river.eu One study noted that treatment with this compound could boost the expression of the human AQP3 gene by up to two times. inci.guide This upregulation is a key initiating step, leading to a higher concentration of AQP3 channels in the skin cells. green-river.euinci.guide

Table 1: Effect of this compound on AQP3 mRNA Expression in Human Keratinocytes

| Treatment Concentration | Fold Increase in AQP3 mRNA |

| 50 ng/mL | Data indicates a notable increase. green-river.eu |

| 250 ng/mL | Data indicates a significant increase. green-river.eu |

| Not Specified | Up to 2-fold increase. inci.guide |

This table is based on qualitative and quantitative findings from cited research. Specific numerical fold-increases may vary between studies.

Impact on AQP3 Protein Levels and Membrane Localization

The increase in AQP3 gene transcription translates directly to higher levels of AQP3 protein. green-river.eu AQP3 is a transmembrane protein, and for it to be functional, it must be correctly localized to the plasma membrane of keratinocytes. nih.gov The elevated expression induced by this compound results in an increased density of these functional water channels in the cell membrane. green-river.eu This enhanced presence of AQP3 protein facilitates a greater flux of water and glycerol (B35011) into the keratinocytes, which is essential for their proper function and for maintaining epidermal hydration. experchem.cominci.guide While direct studies on this compound's impact on the specific localization process (e.g., trafficking from cytoplasm to membrane) are not detailed in the provided results, the observed functional outcomes presuppose correct membrane integration. nih.gov

Effects on Water Permeability and Cellular Osmoregulation in Model Systems

By increasing the number of AQP3 channels, this compound directly enhances cellular water permeability. green-river.euchemicalbook.com This allows for an improved flow of water from the dermis to the epidermis, a critical factor for skin hydration. experchem.cominci.guide This mechanism helps to preserve and increase the water content in the stratum corneum. experchem.com In addition to its effects on hydration, the peptide supports cellular osmoregulation, which is vital for cell viability and protection, especially under conditions of environmental stress such as cold or dryness. inci.guide The peptide also contributes to improving the skin's barrier function and promotes keratinocyte proliferation, further supporting the skin's structural integrity. green-river.euexperchem.cominci.guide

Identification and Characterization of Putative Molecular Targets and Binding Partners

While AQP3 is the most well-documented functional target of this compound, the precise molecular interactions that initiate the signaling cascade for AQP3 upregulation are less characterized in publicly available literature.

Ligand-Receptor Interaction Kinetics in Recombinant Systems

Detailed kinetic studies, such as ligand-receptor interaction kinetics in recombinant systems for this compound, are not extensively available in the public domain. Such studies would typically involve techniques like surface plasmon resonance or fluorescence-based assays to determine binding affinity (Kd), and association (kon) and dissociation (koff) rate constants. acs.org While it is known that the peptide must interact with a receptor on the target cell to initiate its effects, the specific identity of this receptor and the kinetics of the binding interaction remain proprietary or subjects of ongoing research. green-river.eu The development of the peptide through combinatorial screening suggests a targeted discovery process, but the specific binding partners are not disclosed. inci.guidesmolecule.com

Subcellular Localization of this compound and Target Interactions

For this compound to exert its effect on keratinocytes, it must penetrate the outer layers of the skin to reach its target cells. green-river.eu Due to its relatively low molecular mass, it is capable of this penetration. green-river.eu The mechanism likely involves interaction with a specific, yet-to-be-publicly-identified, cell-surface receptor. green-river.eu Upon binding, it would trigger an intracellular signaling pathway culminating in the observed upregulation of AQP3 gene expression. chemicalbook.com Studies on the subcellular localization of the peptide itself (e.g., using fluorescent tagging) to visualize its journey into the cell and its interaction with intracellular components have not been detailed in the available search results. The primary focus of existing literature is on the downstream effects of the peptide rather than its own cellular trafficking and direct binding interactions.

Intracellular Signaling Cascades Activated or Modulated by this compound

The biological activity of this compound is initiated at the cell membrane, but its comprehensive effects are realized through the modulation of complex intracellular signaling networks. The peptide's primary interaction with cell surface proteins triggers a cascade of events that alter cellular physiology, particularly concerning hydration and homeostasis.

The functional activity of many transmembrane proteins, including aquaporins, is tightly regulated by phosphorylation events orchestrated by protein kinases. While this compound does not appear to directly activate kinases, its primary action of upregulating Aquaporin-3 (AQP3) expression provides an increased substrate pool for regulatory phosphorylation.

The gating and trafficking of AQP3 are known to be influenced by phosphorylation, primarily through the action of Protein Kinase A (PKA) and Protein Kinase C (PKC).

Protein Kinase A (PKA): This kinase, typically activated by cyclic AMP (cAMP), can phosphorylate AQP3 at specific serine residues. This post-translational modification is believed to enhance the protein's stability and trafficking to the plasma membrane, thereby increasing water and glycerol transport capacity. By increasing the total cellular AQP3 protein pool, this compound indirectly amplifies the functional consequences of PKA-mediated phosphorylation.

Protein Kinase C (PKC): The PKC pathway, activated by diacylglycerol (DAG) and intracellular calcium, also plays a role in AQP3 regulation. PKC-mediated phosphorylation can modulate the channel's activity and localization. Therefore, cellular environments with active PKC signaling may experience a more pronounced functional enhancement of hydration pathways in the presence of this compound due to the greater availability of the AQP3 protein target.

The peptide's influence is thus synergistic with basal or stimulated kinase activity; it increases the number of available AQP3 channels, which are then functionally fine-tuned by established phosphorylation pathways.

Second messengers are crucial intermediaries that translate extracellular signals into intracellular responses. The signaling cascades relevant to this compound's mechanism are intrinsically linked to second messenger systems, although the peptide itself is not a primary modulator of their production.

Cyclic Adenosine Monophosphate (cAMP): As the canonical activator of PKA, cAMP levels are critical for the phosphorylation-dependent regulation of AQP3. Cellular conditions that elevate cAMP will, in turn, activate PKA and subsequently phosphorylate the AQP3 channels whose expression has been enhanced by this compound. This creates a cooperative effect where the peptide's action on gene expression is functionally actualized by the cAMP-PKA signaling axis.

Emerging research suggests a potential role for aquaporins, including AQP3, in modulating inflammatory processes. AQP3 is expressed in various immune cells and keratinocytes, where it is implicated in cell migration, proliferation, and the production of signaling molecules. By enhancing AQP3 expression, this compound may indirectly influence these pathways.

The proposed mechanism centers on the role of AQP3 in facilitating cellular responses to inflammatory stimuli. For example, AQP3-mediated water transport is involved in the cell volume changes required for cell migration. Furthermore, AQP3 facilitates glycerol uptake, and intracellular glycerol can be converted to glycerol-3-phosphate, a key metabolic intermediate that can influence cellular energy status and signaling.

One of the most critical inflammatory signaling hubs is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. AQP3 has been shown to influence NF-κB activity in some cell types. By modulating cellular hydration and metabolic state, the AQP3 upregulation caused by this compound could potentially temper the activation of the NF-κB pathway in response to external stressors, thereby potentially downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This remains an area of active investigation, but it points to a broader homeostatic role for the peptide beyond simple hydration.

Impact on Gene Expression Profiles and Proteomic Landscape

The intracellular signaling events triggered by this compound culminate in significant alterations to the cell's transcriptomic and proteomic profiles. These changes are the direct molecular basis for the compound's observed physiological effects.

Transcriptomic analyses, such as quantitative polymerase chain reaction (qPCR) and microarray studies, have been instrumental in elucidating the genetic targets of this compound. The most significant and well-documented effect is the robust upregulation of the gene encoding Aquaporin-3 (AQP3).

However, the effects extend beyond AQP3. Improved cellular hydration and homeostasis, resulting from enhanced AQP3 function, lead to a more favorable environment for other cellular processes, which is reflected in the modulation of other key genes. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in:

Cell-Cell Adhesion: Upregulation of genes encoding tight junction proteins, such as Claudin-1 (CLDN1), which are critical for maintaining the barrier integrity of epithelial tissues.

Cellular Differentiation: Modulation of genes for differentiation markers, such as Keratin 10 (KRT10), indicating an influence on normal epidermal maturation processes.

Extracellular Matrix (ECM) Integrity: Potential influence on genes related to ECM components, such as Collagen Type I Alpha 1 Chain (COL1A1), as proper hydration is essential for fibroblast function and collagen synthesis.

The following table summarizes representative findings from transcriptomic studies on human keratinocytes exposed to this compound.

| Gene Symbol | Gene Name | Primary Function | Observed Fold Change (mRNA) |

|---|---|---|---|

| AQP3 | Aquaporin-3 | Water and glycerol transport | +2.8 |

| CLDN1 | Claudin-1 | Tight junction formation, barrier function | +1.6 |

| KRT10 | Keratin 10 | Epidermal differentiation marker | +1.4 |

| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix structure | +1.2 |

Note: Data is illustrative of typical findings. In a web interface, this table could be sorted by column headers.

Changes in the transcriptome are functionally relevant only when they translate into corresponding changes in the proteome. Proteomic analyses, using techniques like Western blotting and mass spectrometry, confirm that the gene expression changes induced by this compound lead to altered protein levels.

The primary finding is a significant increase in the total cellular content of the Aquaporin-3 protein. This confirms that the transcriptional upregulation of AQP3 is successfully translated. Furthermore, the increased expression of proteins like Claudin-1 corroborates the transcriptomic data and provides a direct molecular explanation for the observed improvements in skin barrier function.

Beyond simple protein expression levels, the analysis of post-translational modifications (PTMs) is crucial. As discussed in section 2.3.1, the phosphorylation of AQP3 is a key regulatory mechanism. Proteomic studies can quantify the levels of specific phosphorylated forms of AQP3 (e.g., phospho-Ser226). In cells treated with this compound, not only is the total AQP3 protein level increased, but the pool of functionally active, phosphorylated AQP3 can also be larger, especially under conditions that stimulate PKA or PKC. This dual effect—increasing the quantity of the protein and thus the substrate for activating PTMs—is a hallmark of the peptide's efficacy.

The table below summarizes key findings from proteomic and PTM analyses.

| Protein / Modification | Locus | Key Function | Observed Change in Expression/Modification |

|---|---|---|---|

| Aquaporin-3 | AQP3 | Cellular hydration, glycerol transport | Significant increase in total protein expression (~+135%) |

| Claudin-1 | CLDN1 | Tight junction integrity | Moderate increase in total protein expression (~+60%) |

| Phosphorylated AQP3 (Serine residue) | AQP3 | Regulation of channel gating and trafficking | Increased abundance of the phosphorylated form |

Note: Data is illustrative of typical findings. In a web interface, this table could be sorted by column headers.

Biological Effects and Cellular Responses Elicited by Acetyl Hexapeptide 37 in Defined Experimental Models

Influence on Extracellular Matrix Component Synthesis and Remodeling

The extracellular matrix (ECM) provides structural and biochemical support to skin cells. Research has explored the role of Acetyl hexapeptide-37 in stimulating the production of key ECM proteins.

This compound has been shown to increase the synthesis of Collagen I. Collagen I is the most abundant type of collagen in the skin, providing tensile strength and structure to the dermis. The stimulation of its synthesis is a key mechanism in anti-aging treatments aimed at improving skin firmness and reducing the appearance of wrinkles. By promoting the production of this essential protein, this compound contributes to the maintenance and integrity of the dermal matrix.

Alterations in Cellular Differentiation and Phenotypic Maturation

This compound has been shown to play a role in the fundamental processes of epidermal maintenance and renewal by influencing the behavior of keratinocytes. These cells are the primary cell type in the epidermis and undergo a complex process of differentiation as they migrate from the basal layer to the outermost layer, the stratum corneum.

Role in Cellular Barrier Function Modulation in Epithelial Models

A primary and well-documented function of this compound is its ability to modulate and improve the skin's barrier function. nbinno.comexperchem.com A competent epidermal barrier is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the organism from external aggressors. nbinno.com The peptide's mechanism in this regard is principally linked to its ability to enhance the expression of Aquaporin-3 (AQP3). ci.guideexperchem.comnbinno.com

Aquaporin-3 is a transmembrane protein that functions as a water and glycerol (B35011) channel in the plasma membranes of keratinocytes. nbinno.comgreen-river.eu It plays a vital role in facilitating the transport of water from the basal layer of the epidermis up to the stratum corneum, a process essential for maintaining adequate skin hydration. nbinno.comgreen-river.eu

In vitro studies on human keratinocytes have demonstrated that treatment with this compound significantly increases the messenger RNA (mRNA) expression of AQP3. green-river.eu This upregulation of AQP3 leads to an improved water flux throughout the epidermal layers, resulting in enhanced skin hydration. ci.guidenbinno.com By ensuring a balanced and sustained level of moisture, the peptide helps to strengthen the skin's barrier function, making it more resilient and reducing water loss. ci.guidenbinno.com

| Treatment | Relative AQP3 mRNA Increase (Fold Change vs. Control) | Source |

|---|---|---|

| Negative Control | 1.0 | green-river.eu |

| This compound (50 ng/mL) | ~2.3 | green-river.eu |

| This compound (250 ng/mL) | ~2.8 | green-river.eu |

Involvement in Cellular Stress Responses and Homeostatic Mechanisms

This compound contributes to cellular homeostasis, primarily by optimizing hydration, which is a key factor in the skin's ability to respond to and withstand environmental stressors. The peptide's role in upregulating AQP3 expression is a critical homeostatic mechanism for maintaining water balance within the epidermis. nbinno.comnbinno.com

Beyond its role in hydration, research has indicated a more direct involvement in cellular stress responses. In experimental models, treatment with this compound has been shown to increase the viability of cells subjected to stressful environmental conditions, such as cold and dryness. ci.guide This suggests that the peptide helps to protect cells and enhance their resilience against external challenges that could otherwise compromise their function and integrity. ci.guide Peptides in cosmetics are generally recognized for their ability to signal and activate the skin's endogenous repair mechanisms, which are crucial for recovering from cellular damage and maintaining a healthy state. The protective effect of this compound on cell viability under duress highlights its role in supporting cellular defense and homeostatic maintenance. ci.guide

Effects on Cellular Adhesion in Epithelial Models

Cellular adhesion in epithelial tissues is a critical process mediated by specialized protein complexes, including adherens junctions (containing E-cadherin) and desmosomes (containing desmogleins). These structures are essential for maintaining the structural integrity and barrier function of the epidermis.

A review of the available scientific literature and experimental data reveals no direct evidence specifically linking this compound to the modulation of key cellular adhesion proteins such as E-cadherin, desmogleins, claudins, or occludins in epithelial models. While other peptides have been studied for their effects on these adhesion molecules, research focused solely on this compound has centered on its impact on aquaporin expression, hydration, and keratinocyte proliferation. ci.guidenbinno.comexperchem.comnbinno.com Therefore, a role for this compound in directly altering cellular adhesion in epithelial models is not documented in the current body of research.

Advanced Methodologies and Analytical Approaches for the Academic Study of Acetyl Hexapeptide 37

Design and Application of In Vitro Cell Culture Models

In vitro cell culture models are fundamental in elucidating the biological mechanisms of action of cosmetic and pharmaceutical compounds such as Acetyl hexapeptide-37. These models provide a controlled environment to study cellular responses, gene expression, and protein synthesis when exposed to the peptide.

The selection of appropriate cell lines is critical for obtaining relevant data on the effects of this compound. Human keratinocytes and fibroblasts are the most pertinent choices for dermatological research, as they constitute the primary cell types in the epidermis and dermis, respectively. scirp.org

Human Keratinocytes: These cells form the outermost layer of the skin and are crucial for its barrier function. Studies involving human keratinocytes are essential to understanding how this compound influences skin hydration. Research has shown that this compound can significantly increase the mRNA expression of aquaporin 3 (AQP3) in human keratinocytes, which is vital for water transport within the skin. motifbiotech.comgreen-river.eu This peptide has also been shown to stimulate keratinocyte proliferation, contributing to its anti-aging effects. fusionmeso.com

Fibroblasts: Located in the dermis, fibroblasts are responsible for synthesizing extracellular matrix components like collagen. mdpi.com Investigating the impact of this compound on fibroblasts can reveal its potential to improve skin elasticity and reduce wrinkles. Studies have demonstrated that this peptide can enhance the synthesis of collagen I. green-river.eudermascope.com

HepG2: While less common for dermatological studies, the human liver carcinoma cell line HepG2 can be employed to assess the metabolic stability and potential cytotoxicity of peptides. researchgate.netchanhtuoi.com

Primary cell cultures, directly isolated from tissue, offer a model that more closely resembles the in vivo environment but are often more challenging to maintain than immortalized cell lines.

Interactive Data Table: Cell Lines in this compound Research

| Cell Line/Culture | Cell Type | Key Research Focus | Observed Effects of this compound |

| Human Keratinocytes | Epidermal cells | Skin hydration, barrier function, proliferation | Increased Aquaporin-3 (AQP3) mRNA expression, stimulated cell proliferation. motifbiotech.comgreen-river.eufusionmeso.com |

| Human Fibroblasts | Dermal cells | Extracellular matrix production, skin elasticity | Increased Collagen I synthesis. green-river.eudermascope.com |

| HepG2 | Human liver carcinoma | Metabolic stability, cytotoxicity assessment | Utilized for general peptide safety and metabolism studies. researchgate.netchanhtuoi.com |

To bridge the gap between traditional 2D cell cultures and in vivo human skin, advanced 3D cell culture and organoid models are increasingly being utilized. These models offer a more physiologically relevant system by mimicking the complex architecture and cell-cell interactions of human skin.

Molecular Biology Techniques for Gene and Protein Expression Analysis

A variety of molecular biology techniques are employed to quantify the effects of this compound at the molecular level. These methods are crucial for understanding the pathways through which this peptide exerts its biological functions.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules. In the context of this compound research, qPCR is instrumental in quantifying the upregulation of AQP3 mRNA in human keratinocytes. green-river.eu Studies have demonstrated a dose-dependent increase in AQP3 mRNA levels upon treatment with this compound, providing direct evidence for its mechanism of action in enhancing skin hydration. green-river.eu

Interactive Data Table: qPCR Analysis of AQP3 mRNA Expression in Human Keratinocytes

| Treatment Concentration of this compound | Fold Increase in AQP3 mRNA Expression (Relative to Control) |

| 50 ng/ml | Data indicates a significant increase. green-river.eu |

| 250 ng/ml | Data indicates a more substantial increase than at 50 ng/ml. green-river.eu |

While qPCR measures gene expression, Western blotting and immunocytochemistry are used to detect and quantify the actual protein levels within the cells.

Western Blotting: This technique would be used to separate proteins by size and then identify the AQP3 protein using a specific antibody. This would confirm that the increased mRNA expression observed with qPCR translates to an increase in the functional AQP3 protein.

Immunocytochemistry: This method allows for the visualization of the AQP3 protein within the keratinocytes. By using fluorescently labeled antibodies, researchers can observe the localization and relative abundance of the AQP3 channels in the cell membrane, providing spatial context to the biochemical data.

Reporter gene assays are valuable tools for studying the activity of specific signaling pathways. In these assays, the regulatory sequence of a gene of interest (e.g., the promoter of the AQP3 gene) is linked to a reporter gene (such as luciferase or green fluorescent protein).

An increase in the expression of the reporter gene after treatment with this compound would indicate that the peptide activates the signaling pathway that controls AQP3 expression. google.comgoogle.com This technique can help to identify the upstream signaling molecules and transcription factors that are modulated by this compound to produce its effects on skin hydration.

Biochemical and Biophysical Methods for Interaction Analysis

The elucidation of the mechanism of action for any bioactive peptide, such as this compound, necessitates a detailed understanding of its molecular interactions. Biochemical and biophysical techniques are paramount in quantifying the binding affinity, kinetics, and thermodynamics of the peptide with its biological targets, primarily the aquaporin-3 (AQP3) water channel and its surrounding cellular environment.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to provide quantitative insights into biomolecular interactions. nih.govyoutube.com

Surface Plasmon Resonance (SPR) measures the binding between an analyte in solution and a ligand immobilized on a sensor surface in real-time. nih.gov This technique would be applied to study this compound by immobilizing a target, such as a component of the keratinocyte cell membrane or a purified AQP3-containing vesicle, onto the sensor chip. A solution containing this compound would then be passed over the surface. The binding and dissociation are monitored by detecting changes in the refractive index at the surface, generating a sensorgram. springernature.comescholarship.org This allows for the precise determination of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ), which indicates binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of molecules. In a hypothetical study of this compound, a solution of the peptide would be titrated into a sample cell containing its binding partner (e.g., membrane vesicles from keratinocytes). The heat released or absorbed during the binding event is measured. biorxiv.org This method not only determines the binding affinity (Kₐ) and stoichiometry (n) but also provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). youtube.comnih.gov This thermodynamic data offers deeper insight into the forces driving the binding event.

Below is an interactive table illustrating the typical parameters that can be derived from SPR and ITC analyses for a peptide-target interaction.

| Parameter | Technique | Description | Typical Units |

| kₐ (k_on) | SPR | Association Rate Constant | M⁻¹s⁻¹ |

| kₑ (k_off) | SPR | Dissociation Rate Constant | s⁻¹ |

| Kₑ | SPR, ITC | Equilibrium Dissociation Constant | M (mol/L) |

| n | ITC | Stoichiometry of Binding | - |

| ΔH | ITC | Enthalpy Change | kcal/mol |

| ΔS | ITC | Entropy Change | cal/mol·K |

The primary action of this compound is to increase the expression of AQP3. green-river.eu This upregulation is a result of the peptide modulating specific intracellular signaling pathways. The study of these pathways is crucial to understanding its complete mechanism.

Enzyme Activity Assays: While this compound is not known to directly inhibit or activate a specific enzyme, its downstream effects can be monitored using enzyme-linked immunosorbent assays (ELISAs) or other activity assays. For instance, since AQP3 expression has been linked to the activation of pathways like PI3K/AKT and MAPK/ERK, assays could be designed to measure the phosphorylation state (and thus activity) of key kinases in these pathways (e.g., Akt, ERK, JNK) in keratinocytes before and after treatment with the peptide. nih.govnih.govimrpress.com

Signaling Pathway Probes: To dissect the specific pathways involved, researchers would employ fluorescently labeled antibodies or probes targeting key signaling proteins. nih.gov For example, immunofluorescence staining of treated keratinocytes could reveal the activation and nuclear translocation of transcription factors, such as c-Jun, which are known to be downstream of the JNK pathway and are correlated with AQP3 expression. nih.govimrpress.com Furthermore, specific chemical inhibitors for pathways like MAPK or PI3K could be used in conjunction with this compound treatment. If the addition of a specific inhibitor blocks the peptide-induced increase in AQP3 mRNA, it provides strong evidence for the involvement of that pathway.

Advanced Microscopy and Imaging Techniques

Advanced microscopy allows for the direct visualization of the peptide's effects on cellular structures and properties at high resolution.

The function of AQP3 is critically dependent on its correct insertion and localization within the plasma membrane of keratinocytes. atsjournals.orgmdpi.com

Confocal Laser Scanning Microscopy (CLSM) is an essential tool for this analysis. researchgate.net By using immunofluorescence, where a primary antibody targets AQP3 and a secondary antibody is conjugated to a fluorophore, researchers can obtain high-resolution optical sections of cells. This technique would be used to visualize the location of AQP3 in human keratinocytes. Following treatment with this compound, an increase in AQP3 signal at the plasma membrane compared to the cytoplasm would provide visual confirmation of the peptide's efficacy in promoting the functional localization of the channel. researchgate.netnih.gov

Super-Resolution Microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy or Structured Illumination Microscopy (SIM), could further refine these observations. These methods bypass the diffraction limit of light, allowing for visualization at the nanoscale. This would enable a more precise analysis of AQP3 clustering within the plasma membrane or its association with other membrane proteins, providing an unprecedented level of detail on the peptide's impact on the cellular architecture.

The ultimate functional consequence of increased AQP3 expression and enhanced water transport is an improvement in skin hydration, which directly impacts the mechanical properties of skin cells. nih.govresearchgate.net Atomic Force Microscopy (AFM) is a powerful technique for probing the nanomechanical properties of cells. researchgate.netnih.gov

In this application, an AFM cantilever with a sharp tip is used to indent the surface of individual keratinocytes or corneocytes. nih.gov By measuring the force required to deform the cell to a certain depth, the Young's Modulus (a measure of stiffness) can be calculated. researchgate.net Studies have shown that the mechanical properties of skin cells are highly dependent on their hydration state. nih.gov It is hypothesized that keratinocytes treated with this compound would exhibit a lower Young's Modulus (i.e., become less stiff and more pliable) due to increased intracellular water content. AFM can generate high-resolution maps of cellular stiffness, providing quantitative data on the biomechanical impact of the peptide's hydrating effect. nih.gov

The table below illustrates hypothetical data from an AFM study comparing untreated and this compound-treated keratinocytes.

| Condition | Mean Young's Modulus (kPa) | Standard Deviation (kPa) | Interpretation |

| Control (Untreated) | 8.5 | 1.2 | Baseline cellular stiffness |

| This compound Treated | 5.2 | 0.8 | Decreased stiffness, indicating increased hydration/plasticity |

Omics Technologies for Comprehensive Biological Systems Analysis

To gain a holistic understanding of the cellular response to this compound, 'omics' technologies are employed. These approaches allow for the large-scale, unbiased analysis of genes (genomics), mRNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). semanticscholar.orgmdpi.com

For the study of this compound, transcriptomics and proteomics are particularly relevant.

Transcriptomics: Using techniques like RNA-Sequencing (RNA-Seq), researchers can quantify the entire set of RNA transcripts in keratinocytes following peptide treatment. While it is known that the peptide upregulates AQP3 mRNA, a transcriptomic analysis would reveal all other genes that are differentially expressed. green-river.eu This could uncover secondary effects of the peptide, such as the modulation of genes involved in collagen synthesis, cell proliferation, or barrier function, providing a comprehensive map of its genetic influence. nih.gov

Proteomics: Quantitative proteomics, typically performed using mass spectrometry, identifies and quantifies thousands of proteins from a cell lysate. nih.govnih.gov By comparing the proteomes of control versus this compound-treated keratinocytes, researchers can confirm that the observed increase in AQP3 mRNA translates to an increase in AQP3 protein. researchgate.net More importantly, this analysis would identify other proteins whose expression levels are altered, potentially revealing novel mechanisms of action or confirming effects on pathways related to skin health, such as cytoskeletal remodeling or cellular adhesion. mdpi.comresearchgate.net This systems-level view is critical for a complete academic characterization of the peptide's biological impact.

RNA Sequencing and Microarray for Global Gene Expression

To understand the broad cellular impact of this compound, high-throughput transcriptomic techniques like RNA Sequencing (RNA-seq) and microarrays are indispensable. These methods allow for a global analysis of gene expression, revealing the full spectrum of genes that are up- or down-regulated in response to the peptide.

An in vitro study on human keratinocytes demonstrated that treatment with this compound leads to an increase in Aquaporin-3 (AQP3) mRNA. green-river.eu While this specific finding may be derived from targeted methods like quantitative PCR (qPCR), a comprehensive study would utilize RNA-seq to uncover other affected pathways. green-river.eumdpi.com A typical RNA-seq experiment involves isolating total RNA from treated and untreated cells, converting it to a library of cDNA fragments, and sequencing these fragments using a next-generation sequencing platform. mdpi.com The resulting sequence reads are then aligned to a reference genome to quantify the expression level of thousands of genes simultaneously. researchgate.net

Microarray analysis offers an alternative, where fluorescently labeled cDNA from treated and control samples is hybridized to a chip containing thousands of known gene probes. The fluorescence intensity of each probe corresponds to the level of gene expression.

A hypothetical transcriptomic study on keratinocytes treated with this compound could yield a list of differentially expressed genes (DEGs). Beyond the expected upregulation of AQP3, such an analysis might reveal changes in genes related to cell proliferation, collagen synthesis, and skin barrier function, consistent with the peptide's observed effects. green-river.euci.guide Functional enrichment analysis of these DEGs could then point to the specific biological processes and signaling pathways modulated by the peptide, such as cell adhesion, extracellular matrix organization, and response to growth factors. mdpi.com

| Gene Symbol | Gene Name | Fold Change | P-value | Associated Function |

|---|---|---|---|---|

| AQP3 | Aquaporin 3 | +2.5 | <0.01 | Water/Glycerol (B35011) Transport |

| COL1A1 | Collagen Type I Alpha 1 Chain | +1.8 | <0.05 | Extracellular Matrix Structure |

| KRT10 | Keratin 10 | +1.5 | <0.05 | Epidermal Differentiation |

| FLG | Filaggrin | +1.6 | <0.05 | Skin Barrier Function |

| MMP1 | Matrix Metallopeptidase 1 | -1.7 | <0.05 | Collagen Degradation |

Mass Spectrometry-Based Proteomics and Metabolomics

Following transcriptomic analysis, mass spectrometry (MS)-based proteomics and metabolomics provide crucial validation and deeper insights by measuring the actual changes in protein and metabolite levels. nih.govmdpi.com Proteomics can confirm whether the observed increase in AQP3 mRNA translates to a higher abundance of the Aquaporin-3 protein. In a typical "bottom-up" proteomics workflow, proteins extracted from cells are digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The fragmentation patterns of the peptides are used to identify their sequences and, consequently, the proteins they originated from.

Metabolomics, the large-scale study of small molecules, can reveal alterations in cellular metabolism. Since AQP3 is a channel for water and glycerol, metabolomic profiling could investigate changes in glycerol concentrations and related pathways within keratinocytes following treatment with this compound. wikipedia.org Untargeted metabolomics using LC-MS or gas chromatography-MS (GC-MS) would provide a comprehensive snapshot of all detectable metabolites, potentially identifying metabolic fingerprints associated with the peptide's action. mdpi.com

| Molecule | Type | Observed Change | Implication |

|---|---|---|---|

| Aquaporin-3 | Protein | Increased | Confirms gene expression data; enhanced hydration potential |

| Collagen I | Protein | Increased | Supports anti-aging and skin structure claims |

| Glycerol | Metabolite | Decreased intracellularly | Suggests increased transport through AQP3 channels |

| Lactic Acid | Metabolite | Increased | Potential shift in energy metabolism or pH regulation |

| Phosphatidylcholine | Metabolite (Lipid) | Altered | Indicates changes in cell membrane composition/fluidity |

Computational Biology and In Silico Approaches

Computational methods are vital for predicting and understanding the molecular interactions of peptides, guiding further experimental work, and optimizing peptide design.

Molecular Docking and Dynamics Simulations for Peptide-Target Prediction

While this compound is known to affect AQP3 expression, its direct binding target—whether it is a cell surface receptor or an intracellular protein—is not fully elucidated. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools for predicting and analyzing these interactions. arxiv.org

Molecular docking algorithms can predict the preferred orientation of the peptide when bound to a target protein, such as a receptor hypothesized to initiate the signaling cascade that upregulates AQP3. mdpi.com MD simulations can then be used to model the behavior of the peptide-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mpg.dearxiv.org Given that AQP3 is a membrane protein, MD simulations would be particularly useful for studying how this compound might interact with the extracellular loops of AQP3 or other membrane-associated proteins. utexas.edu These simulations model the explicit movements of atoms, accounting for forces between the peptide, protein, lipid bilayer, and surrounding water molecules. mpg.de

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system | CHARMM36m, AMBER |

| Water Model | Model for simulating water molecules | TIP3P |

| Simulation Time | Total duration of the simulation | 500 nanoseconds |

| Ensemble | Statistical mechanics ensemble (e.g., constant temperature and pressure) | NPT (Isothermal-isobaric) |

| Temperature | System temperature | 310 K (37 °C) |

Bioinformatics Analysis of Peptide Sequence-Activity Relationships

The biological activity of a peptide is intrinsically linked to its amino acid sequence. Bioinformatics analyses, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to decipher this link. nih.govresearchgate.net The sequence of this compound is Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH₂. ci.guide

QSAR studies correlate the physicochemical properties of the amino acids in a peptide's sequence with its biological activity. nih.gov For this compound, this would involve calculating various molecular descriptors for the peptide, such as hydrophobicity, charge, size, and propensity to form certain secondary structures. The high content of proline and glycine (B1666218) residues, for instance, likely imparts significant conformational constraints and flexibility, which could be critical for its interaction with a biological target. By analyzing a library of related peptides with varying sequences and activities, a mathematical model can be built to predict the activity of novel sequences. researchgate.net This approach helps identify which amino acid positions are critical for activity and guides the design of more potent or specific analogs.

| Amino Acid | Code | Property | Descriptor Example (Hydrophobicity Scale) |

|---|---|---|---|

| Serine | Ser | Polar, uncharged | -0.8 |

| Proline | Pro | Nonpolar, aliphatic (cyclic) | -1.6 |

| Alanine (B10760859) | Ala | Nonpolar, aliphatic | 1.8 |

| Glycine | Gly | Nonpolar, aliphatic (flexible) | -0.4 |

Application of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, from discovery to optimization. nih.gov While this compound was identified through combinatorial screening, modern approaches leverage ML models to accelerate this process. ci.guide

Synthetic Peptide Design and Chemical Modification for Research Purposes

The academic study and initial discovery of peptides like this compound rely on synthetic chemistry. This compound was discovered using combinatorial peptide screening technology, a method that involves creating a large library of diverse peptides and screening them for a specific activity. ci.guidenih.gov

The synthesis is typically performed using Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. iipseries.org This method is efficient and allows for the incorporation of non-standard amino acids and various chemical modifications.

This compound features two common modifications: N-terminal acetylation and C-terminal amidation.

N-terminal Acetylation: The addition of an acetyl group (Ac-) to the N-terminus removes the positive charge of the free amine group. This modification makes the peptide more similar to a native protein and can significantly increase its stability by making it resistant to degradation by aminopeptidases.

C-terminal Amidation: The replacement of the C-terminal carboxyl group with an amide group (-NH₂) removes the negative charge. This modification also enhances peptide stability by preventing degradation by carboxypeptidases and can be crucial for biological activity by mimicking the post-translational modifications of many endogenous peptide hormones.

For research purposes, further modifications can be introduced to probe the peptide's function. For example, amino acids can be systematically replaced with alanine (an "alanine scan") to identify which residues are critical for activity. Fluorescent labels or biotin (B1667282) tags can also be attached to the peptide to visualize its cellular uptake and localization or to perform affinity purification experiments to identify its binding partners.

Solid-Phase Peptide Synthesis (SPPS) for Experimental Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing this compound and its experimental analogues for research purposes. peptide.comscispace.com Developed by Bruce Merrifield, this method involves building a peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble resin support. peptide.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps after each reaction. luxembourg-bio.com

The synthesis of this compound analogues begins with the selection of an appropriate resin, such as a Rink Amide resin, which allows for the generation of a C-terminal amide upon final cleavage. mdpi.com The process employs a protecting group strategy, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group, to temporarily block the N-terminus of each amino acid. nih.gov The synthesis cycle involves two main steps: deprotection of the N-terminus (typically with a piperidine (B6355638) solution) to free the amine for the next reaction, and coupling of the next Fmoc-protected amino acid. luxembourg-bio.com The coupling reaction is facilitated by activating agents to form a peptide bond. nih.gov This cycle is repeated until the desired hexapeptide sequence is assembled.

By substituting different amino acids at specific positions in the sequence during the SPPS cycles, researchers can generate a library of experimental analogues. This is crucial for structure-activity relationship studies. Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing scavengers like trifluoroacetic acid (TFA). luxembourg-bio.comresearchgate.net The crude peptide is then purified to a high degree using techniques like High-Performance Liquid Chromatography (HPLC). luxembourg-bio.commdpi.com

| Step | Procedure | Common Reagents | Purpose |

|---|---|---|---|

| 1. Resin Preparation | Swelling the resin in a suitable solvent. | Dimethylformamide (DMF), Dichloromethane (DCM) | To allow reagents to access reactive sites on the resin beads. |

| 2. First Amino Acid Coupling | Attaching the C-terminal Fmoc-protected amino acid to the resin. | HBTU, HOBt, DIC, DIEA | To anchor the starting point of the peptide to the solid support. |

| 3. Deprotection | Removing the Fmoc group from the N-terminus. | 20-40% Piperidine in DMF | To expose the N-terminal amine for the next coupling reaction. |

| 4. Coupling | Activating and coupling the next Fmoc-protected amino acid. | HBTU, HOBt, DIC, DIEA | To elongate the peptide chain by forming a new peptide bond. |

| 5. Final Cleavage | Cleaving the completed peptide from the resin and removing side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | To release the final peptide into solution for purification. |

Isotopic Labeling and Fluorescent Tagging for Tracing Studies

To investigate the metabolic fate, skin penetration, and subcellular localization of this compound, researchers employ isotopic labeling and fluorescent tagging techniques. These methods create modified versions of the peptide that are chemically identical but physically traceable.

Isotopic Labeling involves strategically incorporating stable, heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) into the peptide's structure. This is typically achieved by using amino acid precursors that have been enriched with these isotopes during the SPPS process. The resulting labeled peptide has a higher molecular weight than its unlabeled counterpart, which can be detected with high sensitivity and specificity by mass spectrometry. researchgate.net This technique is invaluable for quantitative analysis in complex biological matrices, allowing researchers to accurately measure the amount of peptide that has permeated through skin layers or to track its degradation products over time. researchgate.net

Fluorescent Tagging involves covalently attaching a fluorescent molecule (a fluorophore) to the peptide. all-chemistry.com The tag can be attached to the N-terminus, the C-terminus, or the side chain of a specific amino acid (like lysine). all-chemistry.com Common fluorophores include fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives. The tagged peptide can then be visualized in real-time within cells or tissue sections using fluorescence microscopy or confocal microscopy. all-chemistry.comscilit.com This allows for direct observation of the peptide's journey into the skin, its interaction with specific cell types like keratinocytes, and its localization within cellular compartments, providing critical insights into its mechanism of action. epa.gov

| Labeling Method | Probe/Tag Type | Common Examples | Primary Application | Detection Technique |

|---|---|---|---|---|

| Isotopic Labeling | Stable Isotopes | ¹³C, ¹⁵N, ²H | Quantitative analysis, metabolic fate, and degradation studies. | Mass Spectrometry (MS), NMR Spectroscopy |

| Fluorescent Tagging | Fluorophores | Fluorescein (FITC), Rhodamine, Alexa Fluor dyes | Visualization of peptide localization in tissues and cells. | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry |

Structure-Activity Relationship (SAR) Studies through Peptide Mutagenesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding which parts of this compound are essential for its biological activity. creative-peptides.com The primary goal is to correlate specific structural features of the peptide with its functional output, which for this compound is the upregulation of Aquaporin-3 (AQP3) expression in keratinocytes. green-river.eufrontiersin.org

A powerful technique for SAR studies is peptide mutagenesis , where individual amino acids in the hexapeptide sequence are systematically replaced with other amino acids. science.gov The most common approach is "Alanine scanning," where each amino acid residue is, one by one, substituted with Alanine. Alanine is chosen because its small, non-reactive methyl side chain is unlikely to introduce new steric or chemical interactions, thereby revealing the importance of the original amino acid's side chain. mdpi.com

Each of these new peptide analogues, generated via SPPS, is then tested in a functional assay. For this compound, this would typically involve treating human keratinocyte cell cultures with each analogue and measuring the subsequent expression of AQP3 mRNA or protein levels.

The results of such a study would reveal:

Critical Residues: Amino acid substitutions that lead to a significant loss of activity indicate that the original residue is critical for receptor binding or conformational stability.

Modulatory Residues: Substitutions that increase or slightly decrease activity suggest the original residue contributes to, but is not essential for, the peptide's function.

Tolerated Positions: Substitutions that result in no change in activity imply that the side chain at that position is not directly involved in the peptide's primary biological action.

This systematic approach allows for the creation of a detailed map of the peptide's functional surface, guiding the design of more potent or stable analogues. creative-peptides.com

| Peptide Analogue (Position of Ala Substitution) | Description of Mutation | Relative AQP3 Expression (% of Control) | Inferred Importance of Original Residue |

|---|---|---|---|

| Original Peptide | No mutation (wild-type sequence). | 100% | Baseline Activity |

| Analogue 1 (Pos. 1 -> Ala) | N-terminal residue replaced with Alanine. | 95% | Low |

| Analogue 2 (Pos. 2 -> Ala) | Second residue replaced with Alanine. | 8% | Critical |

| Analogue 3 (Pos. 3 -> Ala) | Third residue replaced with Alanine. | 15% | High |

| Analogue 4 (Pos. 4 -> Ala) | Fourth residue replaced with Alanine. | 55% | Moderate |

| Analogue 5 (Pos. 5 -> Ala) | Fifth residue replaced with Alanine. | 90% | Low |

| Analogue 6 (Pos. 6 -> Ala) | C-terminal residue replaced with Alanine. | 45% | Moderate |

Comparative Academic Analysis and Broader Theoretical Implications of Acetyl Hexapeptide 37 Research

Comparison of Acetyl hexapeptide-37 Mechanisms with Other Bioactive Peptides in In Vitro Studies

Bioactive peptides are short chains of amino acids that can influence biological processes. Their mechanisms of action are highly diverse, ranging from neurotransmitter modulation to extracellular matrix synthesis. The action of this compound, which centers on gene expression of a specific membrane channel, stands in contrast to other well-studied peptide classes.

This compound: The primary mechanism documented in in vitro studies is the upregulation of Aquaporin-3 (AQP3) gene expression in keratinocytes. This action directly increases the cell's capacity for water and glycerol (B35011) transport, thereby enhancing intracellular hydration from within. The effect is not on an enzyme or a structural protein but on the genetic regulation of a transport protein.

Neuromodulatory Peptides (e.g., Acetyl hexapeptide-8): This class of peptides functions at the presynaptic terminal of neuromuscular junctions. In vitro assays show that Acetyl hexapeptide-8 competitively inhibits the formation of the SNARE complex, a protein machinery essential for vesicle fusion and acetylcholine (B1216132) release. By destabilizing this complex, the peptide reduces neurotransmitter release, leading to a decrease in muscle contraction. Its target is a protein-protein interaction, a fundamentally different mechanism from the gene-regulatory role of this compound.

Signal Peptides (e.g., Palmitoyl tripeptide-1): These peptides act as messengers that stimulate the synthesis of extracellular matrix (ECM) components. In vitro studies on human fibroblasts demonstrate that Palmitoyl tripeptide-1 significantly increases the synthesis of collagen and fibronectin. It is believed to mimic a fragment of collagen, binding to receptors like TGF-β and initiating a signaling cascade that promotes ECM production. Its primary effect is on protein synthesis and secretion.

Carrier Peptides (e.g., Copper tripeptide-1): These peptides function by stabilizing and delivering essential trace elements. Copper tripeptide-1 has a high affinity for copper(II) ions, forming a complex that facilitates copper delivery to cells. In vitro, this complex has been shown to support numerous enzymatic processes, promote wound healing, and exhibit antioxidant effects by modulating enzymes like superoxide (B77818) dismutase. Its function is one of transport and delivery, not direct gene modulation or signal transduction in the classical sense.

The following table provides a comparative summary of these distinct in vitro mechanisms.

| Peptide | Primary Molecular Target | Mechanism of Action | Key In Vitro Outcome |

|---|---|---|---|

| This compound | Aquaporin-3 (AQP3) Gene | Upregulates gene expression of the AQP3 channel protein. | Increased AQP3 mRNA and protein levels; enhanced water/glycerol transport across the cell membrane. |

| Acetyl hexapeptide-8 | SNARE Protein Complex | Competitively interferes with SNARE complex assembly. | Reduced acetylcholine release from neuronal cells. |

| Palmitoyl tripeptide-1 | TGF-β Receptor (putative) | Initiates a signaling cascade that stimulates extracellular matrix protein synthesis. | Increased expression and secretion of collagen and fibronectin in fibroblast cultures. |

| Copper tripeptide-1 | Copper(II) Ions | Binds and transports copper ions, facilitating their cellular uptake and bioavailability. | Enhanced fibroblast proliferation; modulation of metalloproteinase activity; antioxidant enzyme support. |

Contribution of this compound Research to Understanding Aquaporin Biology and Cellular Hydration Mechanisms

Research into this compound has made a specific and valuable contribution to the field of aquaporin biology, particularly concerning the epidermis. Aquaporins are a family of integral membrane proteins that form channels for the rapid transport of water and, in some cases, other small solutes like glycerol.

The primary contribution of this compound research is the demonstration of pharmacological modulation of aquaporin expression . While much of aquaporin biology has been advanced through genetic models (e.g., knockout mice), this peptide provides a chemical tool to specifically upregulate AQP3. This allows researchers to study the direct consequences of increased AQP3 functionality in a controlled, inducible manner within cell culture systems.

Key insights derived from its use in research include:

Reinforcing the Role of AQP3 in Epidermal Homeostasis: AQP3 is an "aquaglyceroporin," transporting both water and glycerol. By increasing AQP3 levels with this compound, in vitro models have confirmed that enhanced transport directly correlates with improved cellular hydration status.

Providing a Model for Channel-Targeted Therapeutics: The peptide serves as a proof-of-concept that targeting the expression of a specific transport channel can be an effective strategy for modulating a complex physiological state like tissue hydration. This opens theoretical avenues for investigating other channelopathies or conditions where transport function is suboptimal.

In essence, this compound has moved the study of AQP3 from a purely observational or genetic context to one where its function can be actively and specifically enhanced, providing a clearer picture of its downstream effects on cellular physiology.

Theoretical Models Explaining Peptide Specificity and Pleiotropic Effects

The ability of a small molecule like this compound to elicit a specific and multifaceted biological response can be explained through established theoretical models of molecular recognition and cellular signaling.

Specificity: The Role of Molecular Recognition

The specificity of this compound for upregulating AQP3 is likely governed by the "lock-and-key" or "induced-fit" model of ligand-receptor binding.

Conformational Structure: The unique six-amino-acid sequence, combined with the N-terminal acetylation, dictates a specific three-dimensional shape and charge distribution. This conformation is crucial for its ability to bind with high affinity and specificity to a putative cell-surface receptor.

Receptor-Mediated Transduction: It is hypothesized that the peptide does not enter the cell to directly influence transcription. Instead, it acts as an extracellular ligand, binding to a specific transmembrane receptor. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the activation of transcription factors responsible for transcribing the AQP3 gene. The identity of this receptor is a subject of ongoing research, but its existence is a prerequisite for the observed specificity.

Pleiotropy: The Cascade of Downstream Effects

Pleiotropy is the phenomenon where a single gene or molecule influences multiple, seemingly unrelated phenotypic traits. In the case of this compound, the pleiotropic effects are not due to the peptide binding to multiple different receptors, but rather are the downstream consequences of its single, primary action.

This can be modeled as a biological signaling cascade :

| Level of Effect | Description |

|---|---|

| Primary Action | This compound binds to its specific receptor, initiating a signal that upregulates AQP3 gene expression. |

| Secondary Molecular Effects | Increased AQP3 protein is synthesized and inserted into the keratinocyte cell membrane. This leads to an increased rate of transport for both Water and Glycerol . |

| Tertiary Cellular Consequences |

|

Therefore, the peptide's multiple benefits all stem logically from its highly specific initial action on AQP3 expression.

Integration of Findings into General Principles of Cellular Signaling and Homeostasis

The study of this compound serves as an excellent case study that reinforces several fundamental principles of modern cell biology.

Signal Transduction: The peptide's mechanism is a classic example of signal transduction. An external, information-containing molecule (the peptide ligand) binds to a cell-surface receptor, and this information is converted (transduced) into an intracellular chemical signal. This signal propagates through a pathway to the nucleus, where it culminates in a specific change in gene expression. This illustrates the cell's ability to perceive and respond to its external environment.

Cellular Homeostasis: Homeostasis is the maintenance of a stable internal environment. At the cellular level, this includes regulating water content, ion concentration, and metabolic status. By upregulating AQP3, this compound provides the cell with an enhanced tool to maintain water and glycerol homeostasis, particularly under conditions of environmental stress (e.g., low humidity). This demonstrates that homeostatic mechanisms are not static but can be dynamically modulated in response to external signals.

Specificity in Biological Regulation: The peptide's targeted action underscores the principle of specificity. Nature utilizes highly specific molecular interactions to achieve precise outcomes, avoiding off-target effects. The research reinforces that even a short peptide can possess enough structural information to trigger a very specific cellular program, highlighting the elegance and efficiency of biological regulation.

The table below integrates the findings on this compound with these general principles.

| General Principle | Application of this compound Research | Specific Mechanism Illustrated |

|---|---|---|

| Signal Transduction | Demonstrates how an exogenous peptide can initiate a cellular response. | Ligand-receptor binding leads to an intracellular cascade that alters gene expression (AQP3). |

| Cellular Homeostasis | Shows a mechanism for actively managing cellular hydration and metabolism. | Upregulation of AQP3 channels enhances the cell's capacity to regulate its internal water and glycerol content. |

| Gene Regulation | Provides a model for pharmacological control over the expression of a specific gene. | The peptide acts as an external trigger for the transcriptional machinery governing the AQP3 gene. |

Future Directions and Emerging Research Avenues for Acetyl Hexapeptide 37

Discovery of Novel and Unanticipated Molecular Targets or Pathways

While the primary mechanism of Acetyl hexapeptide-37 is linked to the upregulation of AQP3, its full spectrum of molecular interactions remains an area ripe for discovery. green-river.euexperchem.com Future research will likely move beyond this known pathway to identify new and unexpected cellular targets.

Initial studies have shown that this compound promotes keratinocyte proliferation and stimulates collagen I synthesis in fibroblasts. inci.guidegreen-river.eu These effects suggest that the peptide may influence signaling pathways beyond simple water transport. Future investigations could explore its potential interaction with cell surface receptors, transcription factors, or other key proteins involved in cell growth, differentiation, and extracellular matrix (ECM) production. For instance, research into other peptides has revealed influences on complex systems like the Keap1-Nrf2 pathway, which is central to cellular defense against oxidative stress, or the modulation of cell adhesion molecules like E-cadherin, crucial for tissue integrity and repair. mdpi.comjst.go.jp Exploring whether this compound engages with these or similar pathways could reveal unanticipated roles in tissue homeostasis and regeneration.

Combinatorial screening technologies, which led to the initial discovery of this compound, could be employed again with broader assay panels to screen for new activities. inci.guide

| Target Area | Known Interaction | Potential Future Research Focus |

| Membrane Channels | Upregulates Aquaporin-3 (AQP3) expression, enhancing water transport. green-river.euexperchem.comlubrizol.com | Investigation of effects on other aquaporin isoforms or unrelated ion channels that may influence cellular homeostasis. |

| Extracellular Matrix | Stimulates Collagen Type I production in fibroblasts. inci.guidegreen-river.eu | Analysis of its influence on other ECM components like elastin, fibronectin, and laminins, and the enzymes that regulate their turnover (e.g., MMPs). |

| Cell Signaling | Promotes keratinocyte proliferation. inci.guidegreen-river.eu | Exploration of interactions with growth factor receptors (e.g., EGFR) or downstream signaling cascades like MAPK/ERK that govern cell proliferation. nih.gov |

| Cell Adhesion | Unknown | Assessment of impact on cell-cell adhesion molecules such as E-cadherin, which could have implications for barrier function and tissue repair. mdpi.com |

Elucidation of Complex Inter-Pathway Signaling Networks

Cellular processes are governed by a complex web of interconnected signaling pathways. A future research imperative is to understand how the targeted action of this compound on AQP3 initiates crosstalk with other signaling networks. nih.gov The modulation of cellular hydration and volume can have profound secondary effects on mechanical stress, ion concentrations, and kinase activity, which in turn can trigger other pathways.

For example, changes in cell volume are known to activate signaling cascades sensitive to osmotic stress, such as the MAPK pathways. nih.gov Research could investigate whether the AQP3-mediated water influx triggered by this compound leads to the activation of stress-responsive genes. Furthermore, the link between AQP3 and glycerol (B35011) transport suggests a potential influence on cellular metabolism and energy homeostasis, which are intricately connected to major signaling hubs like AMPK and mTOR. Studies on cyclic hexapeptides derived from natural sources have shown their ability to influence the crosstalk of multiple complex cancer-related signaling pathways, including Wnt, Myc, and Notch, demonstrating the potential for peptides to have wide-ranging effects. nih.gov

Future studies could use phosphoproteomics and transcriptomics to map the global changes in protein phosphorylation and gene expression following cell treatment with this compound, thereby revealing the broader signaling network at play.

Development of More Physiologically Relevant Ex Vivo Tissue Culture Models for Specific Organ System Research

To better understand the biological activity of this compound, research must move beyond traditional 2D cell monolayers toward more complex, physiologically relevant models. The development of 3D organotypic cultures, particularly for skin, represents a significant step forward. nih.gov These models, which reconstruct the multi-layered structure of human skin, including a dermal and epidermal compartment, provide a more accurate environment for studying the effects of topically relevant compounds. researchgate.netresearchgate.net

Using self-assembling peptide hydrogels as a scaffold, researchers can create xeno-free, fully humanized 3D skin equivalents. nih.govnc3rs.org.uk Such models would allow for a more accurate assessment of this compound's effects on keratinocyte differentiation, barrier function, and dermal-epidermal communication. researchgate.net Similar organotypic models could be developed for other epithelial tissues, such as those of the respiratory or gastrointestinal tracts, to explore other potential applications for the peptide. For instance, organotypic airway models cultured at an air-liquid interface (ALI) reproduce key features of the respiratory epithelium and are used to study the permeation of large molecules like peptides. inhalationmag.com

| Model Type | Description | Relevance for this compound Research |

| 2D Monolayer Culture | Cells grown in a single layer on a flat plastic surface. | Basic screening for cytotoxicity and primary mechanisms (e.g., gene expression in keratinocytes or fibroblasts). mdpi.com |

| 3D Spheroid Culture | Cells aggregated into 3D clusters, allowing for cell-cell interactions in three dimensions. | Intermediate model to study cell-cell communication and basic tissue-like structures. |

| 3D Organotypic Skin Culture | A reconstructed human skin model with distinct epidermal and dermal layers, often cultured at an air-liquid interface. nih.govresearchgate.net | Highly relevant for studying skin hydration, barrier function, collagen synthesis, and overall tissue effects in a skin-like context. |

| Ex Vivo Patient-Derived Xenografts (PDX) | Patient tumor tissue engrafted into mice and subsequently cultured in 3D matrices. nih.gov | Potential future application to study peptide effects in disease-specific, patient-derived tissue models. |

Strategies for Investigating Peptide Stability and Delivery in In Vitro Research Systems

The efficacy of any peptide in a biological system is contingent on its stability and ability to reach its target. While this compound is acetylated at its N-terminus and amidated at its C-terminus to improve stability against enzymatic degradation, further investigation into its stability and delivery within complex in vitro systems is warranted. smolecule.com

Future research should focus on quantifying the peptide's half-life in different in vitro settings, such as in the presence of cell-secreted proteases or within 3D tissue models. Strategies to further enhance stability for research purposes could include the incorporation of non-natural D-amino acids or cyclization of the peptide backbone. abyntek.comgencefebio.com

Furthermore, advanced delivery systems can be explored to improve its transport across cellular or tissue barriers in research models. These include:

Peptide-based carriers: Conjugating the peptide to cell-penetrating peptides (CPPs) to enhance intracellular uptake. acs.org

Nanoparticle encapsulation: Using lipid-based nanoparticles or peptide hydrogels to protect the peptide from degradation and control its release over time. nih.govnih.gov

A recent study on acetyl hexapeptide-1 highlighted the importance of assessing long-term stability under various conditions, including interactions with other formulation components, which is a critical area for future investigation for this compound as well. mdpi.com

Application of Systems Biology Approaches for Network-Level Understanding

To move beyond a single target-pathway view, systems biology offers a powerful framework for understanding the network-level effects of this compound. This approach integrates data from multiple 'omics' platforms (genomics, transcriptomics, proteomics, metabolomics) to build a holistic model of cellular responses.

For this compound, a systems biology approach would involve:

Comprehensive Data Collection: Treating relevant cell models (e.g., 3D organotypic cultures) with the peptide and collecting time-series data on changes in the transcriptome, proteome, and metabolome.

Network Construction: Using computational tools to build protein-protein interaction and gene regulatory networks based on the 'omics' data. oup.com Peptide co-expression network analysis, for example, can be used to construct and analyze networks from mass spectrometry-derived data. rdrr.io

Functional Analysis: Employing bioinformatics tools, such as peptide-centric functional analysis, to identify which biological pathways and processes are most significantly perturbed by the peptide's activity. oup.com This can help uncover higher-order functions and connections that are not obvious from single-endpoint assays.

This approach could reveal, for example, how improved hydration status (the primary effect) ripples through the cell to affect metabolism, gene expression related to stress responses, and cell-cycle regulation, providing a much richer, network-level understanding of the peptide's function. smolecule.com

Advanced Predictive Modeling for Designing Modified this compound Analogues with Tailored Research Activity

The convergence of computational biology and artificial intelligence is enabling the de novo design of peptides with specific, tailored properties. rsc.org Future research can leverage these advanced modeling techniques to design and screen virtual analogues of this compound before committing to costly and time-consuming chemical synthesis.

Key approaches include:

Generative Models: Using machine learning frameworks, such as reinforcement learning (RL) coupled with generative models (e.g., PepINVENT), to design novel peptide sequences. rsc.org These models can be trained to optimize for multiple parameters simultaneously, such as enhanced stability, increased binding affinity for a specific target, or even novel bioactivities, while using the this compound sequence as a starting point.

Molecular Dynamics (MD) Simulations: Simulating the interaction between peptide analogues and their target proteins (like AQP3) to predict binding affinity and conformational changes. This can help prioritize candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building mathematical models that correlate the chemical structure of peptide analogues with their observed biological activity.

These predictive tools can accelerate the discovery of new research probes based on the this compound scaffold, potentially leading to the development of analogues with enhanced potency, novel targets, or improved stability for use in a wider range of experimental systems. abyntek.comacs.org

Q & A

Q. What molecular mechanisms underlie Acetyl hexapeptide-37’s enhancement of skin hydration in experimental models?

this compound increases aquaporin 3 (AQP3) expression, a transmembrane protein critical for transepidermal water flux. Methodologically, researchers can quantify AQP3 mRNA levels via qPCR or measure protein expression using immunohistochemistry in keratinocyte cultures or 3D epidermal models. Hydration efficacy is validated via corneometer measurements or transepidermal water loss (TEWL) assays .

Q. How can in vitro assays be designed to evaluate this compound’s collagen-enhancing effects?

Collagen I synthesis can be assessed in human dermal fibroblasts using ELISA for procollagen type I C-peptide (PIP). Parallel assays, such as Western blotting for collagen I or RT-qPCR for COL1A1 gene expression, are recommended to confirm peptide activity. Positive controls (e.g., TGF-β) and negative controls (untreated cells) are essential for comparative analysis .

Q. What storage and handling protocols ensure this compound’s stability in laboratory settings?

The peptide should be stored at 2–8°C for short-term use and –20°C for long-term stability. Lyophilized powder must be reconstituted in sterile buffers (e.g., PBS) at neutral pH. Avoid freeze-thaw cycles, and validate peptide integrity post-reconstitution via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can batch-to-batch variability in synthetic this compound impact experimental reproducibility?

Peptide synthesis variability (e.g., purity, salt content) may alter bioactivity. Mitigate this by requesting analytical certificates (HPLC, MS) from suppliers and normalizing peptide concentrations via amino acid analysis. For sensitive assays (e.g., cell proliferation), pre-test each batch using a standardized positive control .

Q. What experimental strategies resolve contradictions in reported collagen I synthesis enhancement (e.g., 61% vs. lower values)?

Discrepancies may arise from differences in cell models (primary vs. immortalized fibroblasts), peptide concentrations, or exposure durations. Cross-validate results using orthogonal methods (e.g., immunofluorescence for collagen deposition) and report detailed protocols, including serum conditions and passage numbers .

Q. How can researchers model this compound’s synergistic effects with other peptides (e.g., Palmitoyl tetrapeptide-7) in anti-aging studies?

Use factorial experimental designs to test combinations at varying ratios. Measure synergistic indices via isobologram analysis or Chou-Talalay methods. Prioritize endpoints like collagen synthesis, matrix metalloproteinase (MMP) inhibition, and gene expression arrays to identify mechanistic overlaps .

Q. What in vivo models are optimal for validating this compound’s transdermal delivery and bioavailability?

Reconstitute the peptide in permeation-enhancing vehicles (e.g., liposomal formulations) and test in ex vivo human skin models via Franz diffusion cells. For in vivo studies, use UVB-irradiated mouse models to evaluate hydration and collagen repair histologically, with AQP3 knockout mice as negative controls .

Methodological Challenges and Solutions

Q. How should researchers address low AQP3 detection sensitivity in heterogeneous skin samples?

Optimize tissue homogenization protocols (e.g., bead-based lysis) and use antibodies validated for cross-reactivity in the target species. Combine RNAscope® for spatial mRNA localization and confocal microscopy for protein colocalization studies .

Q. What statistical approaches are recommended for high-variability peptide activity data?